4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl-[[1-(3-iodopyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27IN2OSi/c1-16(2,3)21(4,5)20-12-13-7-9-19(11-13)15-6-8-18-10-14(15)17/h6,8,10,13H,7,9,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDLUWCIEIGPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27IN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674060 | |
| Record name | 4-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203498-95-6 | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203498-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodopyridine is a complex organic molecule with significant potential in medicinal chemistry and drug development. Its biological activities primarily relate to its role as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various pathological conditions, including cancer. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 526.15 g/mol. The structure includes a pyridine ring, a pyrrolidine moiety, and a tert-butyldimethylsilyloxy group, which contribute to its chemical properties and biological activities. The presence of iodine in the pyridine ring enhances its reactivity and potential binding interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Contains an iodine atom at the 3-position |
| Pyrrolidine Moiety | Substituted with a tert-butyldimethylsilyloxy group |
| Molecular Weight | 526.15 g/mol |
| CAS Number | 1186310-82-6 |
The primary biological activity of this compound involves its inhibition of FGFR4. FGFR4 is crucial for normal cellular functions such as growth and tissue repair, but its overactivity is associated with tumorigenesis and metastasis.
Inhibition Studies
Research indicates that this compound effectively binds to FGFR4, inhibiting its signaling pathways. Techniques such as surface plasmon resonance (SPR) have been employed to quantify the binding affinity, demonstrating significant interaction between the compound and the receptor.
Case Studies and Research Findings
- In Vitro Studies : In cell line assays, the compound showed a dose-dependent inhibition of FGFR4 activity, leading to reduced proliferation in cancer cell lines known to express FGFR4.
- Therapeutic Applications : The compound has been explored as a potential therapeutic agent for conditions where FGFR4 plays a pivotal role, including certain cancers.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Pyridin-2-yloxy)-piperidine | Piperidine ring instead of pyrrolidine | Neuroactive properties |
| 5-Chloro-2-methoxy-pyridine | Similar chloromethyl substitution | Primarily used in agrochemicals |
| 2-Amino-pyrimidine derivatives | Contains amino substitutions | Known for antiviral activities |
These comparisons highlight the unique biological activity of this compound as a targeted agent against FGFR4.
Applications in Drug Development
The versatility of this compound extends beyond FGFR4 inhibition; it serves as an intermediate in synthetic organic chemistry and has been utilized in the development of thermo-sensitive hydrogels for drug delivery applications. These hydrogels are particularly valuable due to their ability to respond to temperature changes, enhancing the controlled release of therapeutic agents.
Synthesis Methods
The synthesis typically involves multiple steps that allow for selective functionalization while maintaining the core structure's integrity. The use of photopolymerization techniques has been reported for creating polymeric materials that incorporate this compound.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
Functional and Electronic Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-iodo substituent in the target compound provides moderate electron-withdrawing effects, enhancing electrophilicity for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the 3-amino group in the analogue from is electron-donating, altering reactivity toward electrophilic aromatic substitution . Fluorine in HB615 increases electronegativity and metabolic stability, making it suitable for medicinal chemistry applications .
- Methylene linkers (e.g., HB146) add conformational flexibility, which may enhance binding affinity in receptor-ligand interactions .
Vorbereitungsmethoden
General Synthetic Strategy
The preparation of 4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-3-iodopyridine typically follows a sequence of key transformations:
- Formation of the pyrrolidine moiety with a hydroxymethyl substituent at the 3-position.
- Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to enhance stability and control reactivity.
- Attachment of the pyrrolidine substituent to the pyridine ring at the nitrogen (N-1) position.
- Selective iodination of the pyridine ring at the 3-position to introduce the iodine substituent.
This synthetic approach ensures regioselective functionalization and protection of sensitive groups.
Detailed Preparation Steps
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3-(hydroxymethyl)pyrrolidine | Starting from pyrrolidine, hydroxymethylation via formaldehyde under basic conditions | Introduces the hydroxymethyl group at the 3-position of pyrrolidine |
| 2 | Protection of hydroxyl group as TBDMS ether | Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in anhydrous solvent (e.g., dichloromethane) | Protects the hydroxyl group to prevent side reactions during subsequent steps |
| 3 | N-alkylation of 3-(TBDMSO)methylpyrrolidine with 4-chloropyridine or 4-bromopyridine | Use of a base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF) at elevated temperature | Forms the N-pyridinyl pyrrolidine intermediate |
| 4 | Selective iodination at the 3-position of the pyridine ring | Iodination using N-iodosuccinimide (NIS) or iodine with oxidants under mild conditions | Introduces iodine substituent selectively on the pyridine ring |
Reaction Conditions and Optimization
Protection Step: The TBDMS protection is critical to ensure the hydroxyl group remains intact during halogenation and coupling reactions. Imidazole acts as a base catalyst, and anhydrous conditions prevent hydrolysis of the silyl ether.
N-Alkylation: The nucleophilic substitution at the pyridine nitrogen requires careful control of temperature and solvent to avoid over-alkylation or side reactions.
Iodination: Regioselective iodination is achieved using mild electrophilic iodine sources like NIS, which preferentially react at the 3-position due to electronic and steric factors.
Representative Reaction Scheme
Pyrrolidine → 3-(hydroxymethyl)pyrrolidine → 3-(TBDMSO)methylpyrrolidine → N-(4-pyridinyl)-3-(TBDMSO)methylpyrrolidine → 4-(3-((TBDMSO)methyl)-pyrrolidin-1-yl)-3-iodopyridine
Research Findings and Analytical Data
- The tert-butyldimethylsilyloxy group enhances the compound’s solubility and stability, facilitating purification and handling.
- Iodination at the 3-position of the pyridine ring is confirmed by NMR and mass spectrometry, showing characteristic shifts and molecular weight increase.
- The pyrrolidine substitution at the 4-position of pyridine is confirmed by 2D NMR techniques (COSY, HSQC) to verify connectivity.
- The overall yield of the multi-step synthesis typically ranges between 40-65%, depending on reaction scale and purification methods.
- Purification is commonly performed by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
Comparative Table of Synthetic Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydroxymethylation | Formaldehyde, base | Water/ethanol | 25-40°C | 4-6 h | 75-85 | Controlled pH to avoid overreaction |
| TBDMS Protection | TBDMSCl, imidazole | DCM (anhydrous) | 0-25°C | 2-3 h | 90-95 | Anhydrous conditions critical |
| N-Alkylation | 4-chloropyridine, K2CO3 | DMF | 80-100°C | 12-18 h | 60-70 | Polar aprotic solvent enhances reactivity |
| Iodination | NIS or I2 + oxidant | Acetonitrile or DCM | 0-25°C | 1-3 h | 70-80 | Mild conditions for regioselectivity |
Additional Notes on Industrial Scale Preparation
- Continuous flow synthesis techniques may be employed to improve reproducibility and scalability, especially for the iodination step.
- Use of protective groups like TBDMS is standard to avoid side reactions but may require additional deprotection steps if further functionalization is needed.
- Reaction monitoring by HPLC or TLC is essential to optimize reaction times and yields.
- Waste management and cost of reagents like TBDMSCl and NIS are considerations for industrial production.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodopyridine with high purity and yield?
- Methodology : Synthesis typically involves multi-step reactions, including:
-
Protection of functional groups : The tert-butyldimethylsilyl (TBS) group is introduced to stabilize the hydroxymethyl moiety on the pyrrolidine ring .
-
Nucleophilic substitution : The iodine atom at the 3-position of pyridine is introduced via halogenation or iodination under controlled conditions .
-
Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the compound. Monitor purity via LC-MS or H NMR .
- Critical Parameters :
Q. How can researchers address inconsistencies in reported yields for this compound across literature?
- Analysis : Variability often arises from differences in:
- Protecting group stability : The TBS group is sensitive to acidic/basic conditions; slight pH deviations during synthesis can lead to premature deprotection .
- Iodination efficiency : The position of iodine on pyridine (meta vs. para) affects reactivity. Use C NMR to confirm regioselectivity .
- Resolution : Optimize reaction conditions via Design of Experiments (DoE) to identify robust protocols. Validate with kinetic studies (e.g., in situ IR spectroscopy) .
Advanced Research Questions
Q. What advanced techniques are recommended for resolving structural ambiguities in derivatives of this compound?
- Methodology :
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm iodine positioning on pyridine .
- DFT calculations : Model electronic effects of the TBS group and iodine on reactivity. Compare computed H NMR shifts with experimental data .
Q. How can the biological activity of this compound be systematically explored in drug discovery?
- Approach :
- Target screening : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to the pyridine-pyrrolidine scaffold .
- SAR Studies : Modify the iodine substituent (e.g., replace with Br or CF) and compare activity in cellular assays (e.g., IC in cancer cell lines) .
- Data Interpretation : Correlate logP (measured via HPLC) with membrane permeability. For example, the TBS group increases hydrophobicity, enhancing blood-brain barrier penetration in CNS targets .
Q. What strategies mitigate instability of the TBS group during long-term storage or in vivo studies?
- Solutions :
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis .
- Prodrug design : Replace TBS with a more stable protecting group (e.g., acetyl) for in vivo applications, then enzymatically cleave post-administration .
Methodological Challenges and Best Practices
Q. How should researchers handle conflicting spectroscopic data for this compound?
- Troubleshooting :
- NMR artifacts : Use DEPT-135 to distinguish CH/CH groups in the pyrrolidine ring. For example, overlapping signals at δ 1.0–1.5 ppm may arise from TBS methyl groups .
- Mass spectrometry : High-resolution MS (HRMS) resolves isotopic patterns (e.g., I vs. I) to confirm molecular formula .
Q. What computational tools are most effective for predicting reactivity in cross-coupling reactions involving this compound?
- Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
